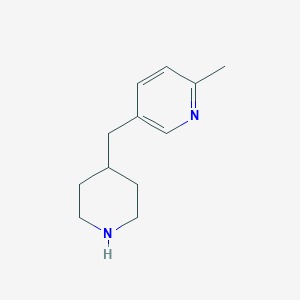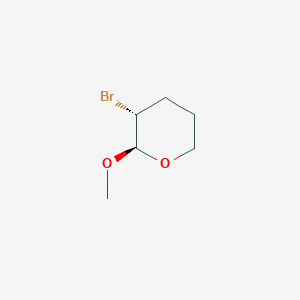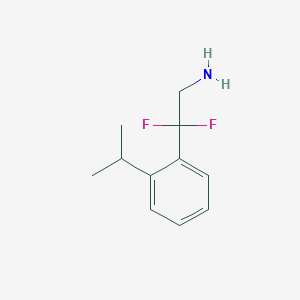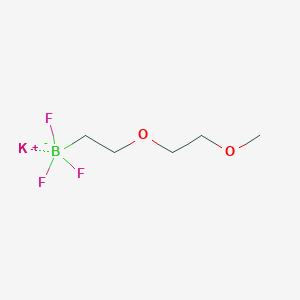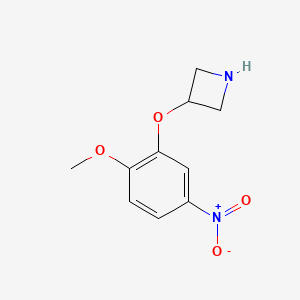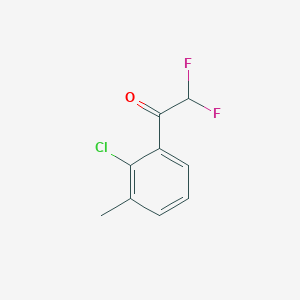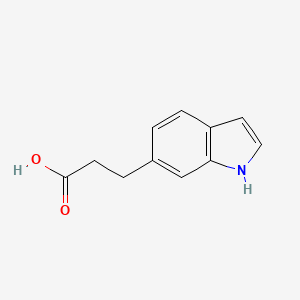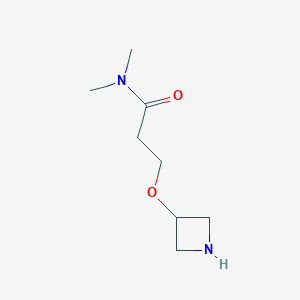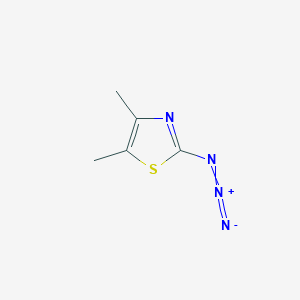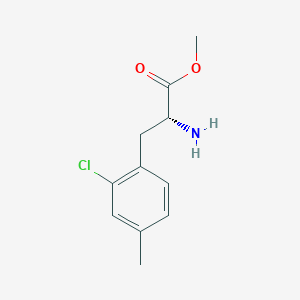
Methyl (R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chloro-4-methylbenzaldehyde with methylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate under basic conditions to form methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives from the reduction of the ester group.
Scientific Research Applications
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate: Lacks the methyl group on the aromatic ring.
Methyl (2R)-2-amino-3-(4-methylphenyl)propanoate: Lacks the chloro group on the aromatic ring.
Methyl (2R)-2-amino-3-phenylpropanoate: Lacks both the chloro and methyl groups on the aromatic ring.
Uniqueness
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
HVJJAGLAOGURHQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
